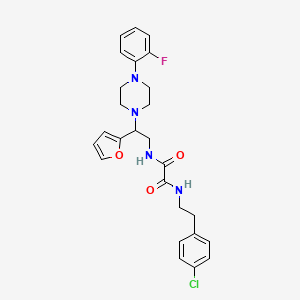

![molecular formula C14H8N2O6 B2735630 (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate CAS No. 28440-60-0](/img/structure/B2735630.png)

(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

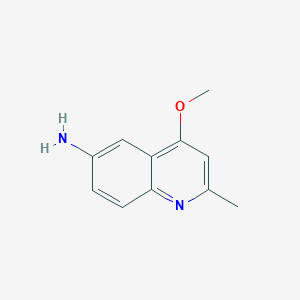

The molecular formula of “(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate” is C14H7N2O6 . The average mass is 299.216 Da and the monoisotopic mass is 299.030945 Da .Chemical Reactions Analysis

The reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine leads to new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .科学的研究の応用

Synthesis and Characterization

(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate plays a crucial role in the synthesis of complex heterocyclic compounds. For example, it has been used in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are important for the total syntheses of natural products like Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997). Additionally, its derivatives have been used in creating aaptamine from dimethoxy-methylisoquinoline, showcasing its versatility in organic syntheses (Bałczewski, Mallon, Street, & Joule, 1990).

Reaction Mechanisms and Material Properties

Research has also focused on understanding the reaction mechanisms and properties of compounds derived from (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate. For instance, solvation effects have been shown to control reaction paths and gel formation in derivatives, highlighting the compound's role in materials science (Singh & Baruah, 2008). Moreover, the compound's derivatives have been used to study clastogenicity, which is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency, providing insights into its mutagenic properties (Brüsehafer et al., 2015).

Biological Activities

On the biological front, isoquinoline alkaloids derived from Corydalis saxicola, including nitro-containing tetrahydroprotoberberines, have shown potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Huang et al., 2012).

Antimicrobial and Anticancer Applications

There's also research on mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands derived from (6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate, showing promise in spectroscopic, electrochemical, thermal, and antimicrobial studies (Chai et al., 2017). Additionally, novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties have been synthesized and evaluated for their analgesic and anti-inflammatory effects, indicating their potential as safer therapeutic agents (Abadi, Hegazy, & El-Zaher, 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)9-4-2-3-8-11(16(20)21)6-5-10(12(8)9)14(15)19/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEFUACFWKFCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2735547.png)

![2-[[3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2735549.png)

![3-[(3-Amino-1-piperidinyl)methyl]phenol dihydrochloride](/img/no-structure.png)

![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)

![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)

![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2735562.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2735565.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile](/img/structure/B2735566.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2735569.png)